Actodigine
Overview
Description
Actodigine, also known as actodigin, is a chemical compound with the molecular formula C29H44O9 . It has an average mass of 536.654 Da and a monoisotopic mass of 536.298523 Da . It has 13 defined stereocenters .
Molecular Structure Analysis
Actodigine has a complex molecular structure with multiple functional groups . It contains a lactone group, a glucopyranosyloxy group, and multiple hydroxy groups . The molecule has 13 defined stereocenters , indicating a high degree of stereochemistry .Physical And Chemical Properties Analysis
Actodigine’s physical and chemical properties are largely determined by its molecular structure . It has a relatively high molecular weight (536.654 Da), which could influence its solubility, reactivity, and interactions with other molecules .Scientific Research Applications
1. Actigraphy in Sleep and Circadian Rhythm Research
- Actigraphy is extensively used in sleep research and clinical care for patients with sleep and circadian rhythm abnormalities. It provides an accurate estimate of sleep patterns in normal, healthy adult populations and in patients suspected of certain sleep disorders (Morgenthaler et al., 2007).
- Actigraphy has been validated among pediatric populations for assessing sleep-wake patterns, offering a more objective measure than parent-reporting and allowing extended monitoring in natural environments (Meltzer et al., 2012).
2. Methodological Challenges and Standardization in Actigraphy
- There are methodological challenges in actigraphy, such as variability in sampling, data processing, and analysis, which impact the comparability of findings across studies. Standardization in reporting is crucial for advancing sleep and circadian rhythm science (Berger et al., 2008).
3. Clinical Applications of Actigraphy
- Actigraphy is valuable in assessing sleep variability in insomnia, evaluating treatment effects (like hypnotic drugs, light treatment), and diagnosing circadian rhythm disorders. It is particularly useful in populations where traditional sleep monitoring is challenging, such as in infants and elderly (Ancoli-Israel et al., 2003).
4. Use of Actigraphy in Specific Populations
- In studies involving cancer patients, actigraphy provided insights into sleep patterns, offering a non-invasive method to understand sleep disturbances and their association with health-related variables (Berger et al., 2008).
5. Data Collection and Processing in Actigraphy
- The ActiGraph GT3X/+ accelerometer, a device for measuring physical activity and sleep behaviors, requires specific data collection and processing criteria for accurate assessment. This systematic review identifies key criteria for use across different age groups (Migueles et al., 2017).
properties
IUPAC Name |
4-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O9/c1-27-9-5-16(37-26-24(33)23(32)22(31)21(14-30)38-26)13-15(27)3-4-20-19(27)6-10-28(2)18(7-11-29(20,28)35)17-8-12-36-25(17)34/h8,15-16,18-24,26,30-33,35H,3-7,9-14H2,1-2H3/t15-,16+,18-,19+,20-,21-,22-,23+,24-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJAFRNPZVVIW-ADFGDECNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043283 | |
Record name | Actodigin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actodiginum | |
CAS RN |
36983-69-4 | |
Record name | Actodigin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actodigin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTODIGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E4KL95FK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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